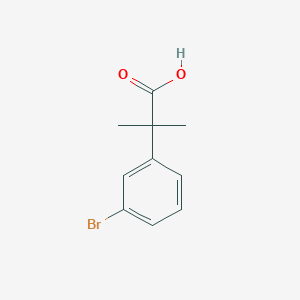
2-(3-Bromophenyl)-2-methylpropanoic acid
Cat. No. B1281449
Key on ui cas rn:
81606-47-5
M. Wt: 243.1 g/mol
InChI Key: PZQVCFYGWRPVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07642249B2
Procedure details


To a solution of 2-(3-bromo-phenyl)-2-methyl-propionic acid (2.18 mmol) in anhydrous ether (20 mL) is added tert-butyl lithium (1.7 M in pentane, 5.4 mL, 9.16 mmol) dropwise at −78° C. and this mixture is stirred for 30 minutes treated with tributyl borate (2.34 mL, 8.72 mmol). The reaction mixture is allowed to warm up to room temperature, stirred for 15 hours, diluted with ether, and quenched with 1 M H3PO4. After stirring for 30 minutes the ether layer is separated and extracted three times with 2 N NaOH (20 mL). The combined NaOH extracts are acidified with 6 N HCl to pH=1 and extracted three times with ether (50 mL). The combined organic extracts are washed with brine, dried over sodium sulfate and concentrated to afford 3-(1-carboxy-1-methyl-ethyl)-phenyl boronic acid, which is used without further purification. MS: 209 (M+H).





Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:8]([CH3:13])([CH3:12])[C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.C([Li])(C)(C)C.[B:19](OCCCC)([O:25]CCCC)[O:20]CCCC>CCOCC>[C:9]([C:8]([C:4]1[CH:3]=[C:2]([B:19]([OH:25])[OH:20])[CH:7]=[CH:6][CH:5]=1)([CH3:13])[CH3:12])([OH:11])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.18 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)C(C(=O)O)(C)C
|
|
Name
|
|
|
Quantity
|
5.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
2.34 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OCCCC)(OCCCC)OCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
this mixture is stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 15 hours
|
|
Duration
|
15 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with 1 M H3PO4
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 30 minutes the ether layer
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with 2 N NaOH (20 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ether (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts are washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C(C)(C)C=1C=C(C=CC1)B(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
